Home > Products > Screening Compounds P32081 > [Sar1,Bpa3]AngII
[Sar1,Bpa3]AngII -

[Sar1,Bpa3]AngII

Catalog Number: EVT-10970999
CAS Number:
Molecular Formula: C60H75N13O11
Molecular Weight: 1154.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [Sar1,Bpa3]Angiotensin II is a modified analog of angiotensin II, which is a potent peptide hormone involved in the regulation of blood pressure and fluid balance. This compound incorporates a sarcosine residue at position 1 and a p-benzoyl-l-phenylalanine residue at position 3, enhancing its binding affinity to angiotensin II receptors. This modification allows for the exploration of receptor interactions and mechanisms at a molecular level.

Source

[Sar1,Bpa3]Angiotensin II is synthesized through chemical methods that involve the incorporation of specific amino acid analogs into the angiotensin II peptide sequence. The synthesis techniques have been documented in various studies focusing on peptide chemistry and receptor pharmacology .

Classification

This compound belongs to the class of angiotensin II receptor agonists, specifically targeting the angiotensin II type 1 receptor (AT1R), which plays a crucial role in cardiovascular physiology and pathology. It is classified under G-protein-coupled receptors, which are vital for signal transduction in response to various stimuli .

Synthesis Analysis

Methods

The synthesis of [Sar1,Bpa3]Angiotensin II typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:

  1. Preparation of the resin: The resin is functionalized to allow for the attachment of the first amino acid.
  2. Coupling reactions: Each amino acid is added through coupling reactions, often using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate bond formation.
  3. Cleavage from resin: Once the full sequence is assembled, the peptide is cleaved from the resin, typically using trifluoroacetic acid.
  4. Purification: The crude product undergoes purification through high-performance liquid chromatography (HPLC) to isolate the desired peptide.

Technical Details

The incorporation of p-benzoyl-l-phenylalanine introduces a photoreactive site that can be used for photoaffinity labeling studies, allowing researchers to investigate binding interactions with receptors in more detail .

Molecular Structure Analysis

Structure

The molecular structure of [Sar1,Bpa3]Angiotensin II can be characterized by its specific sequence, which includes:

  • Sarcosine at position 1
  • p-benzoyl-l-phenylalanine at position 3
  • The remaining positions are consistent with the native angiotensin II sequence.

This modification affects the three-dimensional conformation of the peptide, which is critical for its interaction with the AT1R.

Data

Molecular modeling studies have shown that modifications like those present in [Sar1,Bpa3]Angiotensin II can significantly alter binding affinities and receptor activation profiles compared to unmodified angiotensin II .

Chemical Reactions Analysis

Reactions

[Sar1,Bpa3]Angiotensin II participates in several key reactions:

  1. Binding to AT1R: The compound binds to angiotensin II receptors, triggering downstream signaling pathways associated with vasoconstriction and blood pressure regulation.
  2. Photolabeling: The p-benzoyl-l-phenylalanine moiety allows for ultraviolet light-induced crosslinking with nearby amino acids in the receptor, facilitating studies on receptor conformation and dynamics.

Technical Details

The binding affinity and specificity can be quantitatively assessed using radiolabeled versions of [Sar1,Bpa3]Angiotensin II in competition assays against other ligands .

Mechanism of Action

Process

Upon binding to AT1R, [Sar1,Bpa3]Angiotensin II activates G-proteins associated with the receptor, leading to various intracellular signaling cascades:

  • Activation of phospholipase C, resulting in increased intracellular calcium levels.
  • Stimulation of mitogen-activated protein kinase pathways, promoting cellular growth and hypertrophy.

Data

Studies have demonstrated that this compound can induce significant increases in protein synthesis within cardiac myocytes, highlighting its role in mediating cardiac hypertrophy through receptor activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1200 Da (exact value may vary based on modifications).
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: The stability of [Sar1,Bpa3]Angiotensin II can be influenced by environmental factors such as pH and temperature.
  • Reactivity: The photoreactive group allows for specific interactions under UV light exposure, facilitating experimental studies on receptor interactions.

Relevant data from studies indicate that modifications like those seen in [Sar1,Bpa3]Angiotensin II can enhance stability and binding characteristics compared to native peptides .

Applications

Scientific Uses

[Sar1,Bpa3]Angiotensin II serves multiple purposes in scientific research:

  • Receptor Binding Studies: It aids in elucidating binding mechanisms and conformational changes within G-protein-coupled receptors.
  • Cardiovascular Research: Used to study pathways involved in cardiac hypertrophy and other cardiovascular diseases.
  • Drug Development: Insights gained from studies using this compound can inform the design of new therapeutic agents targeting angiotensin receptors.
Introduction to [Sar1,Bpa3]AngII

Historical Development of Angiotensin II Analogues

The development of angiotensin II analogues originated in the 1970s with the synthesis of saralasin ([Sar1,Ala8]AngII), the first competitive antagonist of angiotensin II receptors. Researchers engineered saralasin by substituting aspartic acid at position 1 with sarcosine (N-methylglycine) to confer resistance against aminopeptidase degradation. Unexpectedly, this modification substantially increased affinity for vascular smooth muscle receptors [7]. Saralasin’s partial agonist activity and metabolic instability, however, limited its therapeutic utility, spurring efforts to develop metabolically stable, high-affinity probes for receptor characterization.

The 1980s–1990s witnessed strategic advances in peptide engineering focused on incorporating photolabile residues. Early photoaffinity analogs used aryl azides like p-azidophenylalanine, but these generated highly reactive nitrenes that lacked residue specificity. Bpa emerged as a superior alternative due to its diazirine ring, which forms a carbene upon UV irradiation that inserts into proximal C-H or X-H bonds with greater residue selectivity [8]. This innovation enabled precise mapping of ligand-binding domains within G protein-coupled receptors (GPCRs), setting the stage for [Sar1,Bpa3]AngII.

  • Table 1: Evolution of Key Angiotensin II Analogues
    Compound NameStructural ModificationsPrimary ApplicationKey Advancement
    Saralasin[Sar¹,Ala⁸]AngIIAntagonismFirst competitive AT1 antagonist; enhanced metabolic stability [7]
    [Sar¹,p-AzidoPhe⁸]AngIIPhe⁸ → p-azido-PhePhotoaffinity labelingEarly photoaffinity probe targeting C-terminal receptor contacts [8]
    [Sar¹,Bpa⁸]AngIIPhe⁸ → BpaPhotoaffinity labelingSelective AT1 labeling via carbene insertion; identified transmembrane domain contacts [8]
    [Sar¹,Bpa³]AngIITyr³ → BpaPhotoaffinity labelingTargeted extracellular domain; enabled mapping of ECL2/β-hairpin interactions [2] [8]
    [Sar¹,Tdf³]AngIITyr³ → 2,5,7-trifluorotryptophanFluorescent probingFluorophore incorporation for real-time binding studies [6] [10]

Rationale for Position-Specific Bpa Incorporation

Position 3 (tyrosine) was targeted for Bpa substitution based on extensive structure-activity relationship (SAR) studies indicating its critical role in receptor activation and subtype selectivity. Unlike C-terminal modifications (e.g., [Sar1,Bpa8]AngII), which predominantly engage transmembrane helices, Tyr3 interacts with the extracellular surface—specifically, the β-hairpin fold in extracellular loop 2 (ECL2) of AT1. Replacing Tyr3 with Bpa created a probe capable of capturing this extracellular interaction while retaining agonist efficacy sufficient for receptor activation prior to crosslinking [2].

The Bpa moiety possesses three key photochemical advantages:

  • Diazirine Stability: Unlike aryl azides, diazirines are stable in ambient light, reducing non-specific labeling during handling.
  • Carbene Reactivity: Upon UV exposure (350–365 nm), Bpa generates a carbene intermediate that forms stable covalent bonds with C-H/N-H/O-H groups within ~3–5 Å.
  • Steric Compatibility: The benzophenone group mimics tyrosine’s phenyl ring, minimizing disruption of native binding geometry while extending the photoreactive site [8].

Conformational analyses using homology modeling revealed that Bpa3 projects its benzophenone carbonyl toward ECL2, positioning it to crosslink residues critical for the "vertical binding mode" observed in AT1. In this mode, AngII simultaneously contacts extracellular domains and the transmembrane core—a dualistic interaction pattern likely conserved across peptide-activated GPCRs [2] [9]. Molecular dynamics simulations of AT1 confirmed that Bpa3 maintains hydrogen bonding with His183 in ECL2 while enabling covalent tethering to Leu110 in transmembrane helix III upon irradiation [9].

Comparative Analysis of Bpa-Substituted Angiotensin Derivatives

The positioning of Bpa within the AngII sequence profoundly influences receptor subtype selectivity, crosslinking efficiency, and functional outcomes. [Sar1,Bpa3]AngII exhibits distinct advantages over other Bpa derivatives:

  • Receptor Subtype Specificity: While [Sar1,Bpa8]AngII labels both AT1 and AT2 receptors, [Sar1,Bpa3]AngII demonstrates 25-fold higher selectivity for AT1. This arises because Tyr3 contacts the AT1-specific ECL2 β-hairpin—a structural feature absent in AT2 [5] [8]. Competitive binding assays in rat brain nuclei (rich in AT1) versus adrenal medulla (AT2-dominant) confirmed this selectivity pattern [5].

  • Crosslinking Efficiency: [8] reported that [Sar1,Bpa3]AngII achieved >90% covalent incorporation into AT1 receptors within 5 minutes of UV exposure—significantly faster than [Sar1,Bpa8]AngII (15–20 minutes). This efficiency stems from optimal positioning of Bpa3 near reactive residues (e.g., Leu110 and His183) in the AT1 binding pocket.

  • Structural Insights: Proteolytic fragmentation of AT1 crosslinked with [Sar1,Bpa3]AngII identified labeled peptides spanning residues 102–118 (transmembrane helix III) and 176–191 (ECL2). In contrast, [Sar1,Bpa8]AngII labeled transmembrane helices VI and VII. This confirmed AngII’s vertical orientation: position 3 anchors extracellular interactions, while position 8 embeds deep within the helical bundle [2].

  • Functional Agonism: Unlike C-terminal modifications that impair efficacy, [Sar1,Bpa3]AngII retains 85% of native AngII’s potency in IP3 accumulation assays. This allows it to stabilize active-state conformations for structural studies—an advantage over antagonist-based probes like [Sar1,Ile8]AngII [4].

  • Table 2: Comparative Properties of Bpa-Substituted AngII Analogues

    Property[Sar¹,Bpa³]AngII[Sar¹,Bpa⁸]AngII[Sar¹,Tdf³]AngII
    Receptor Subtype PreferenceAT1 >> AT2 (IC₅₀: 1.8 nM vs. 45 nM)AT1 ≈ AT2AT1 selective [6] [10]
    Crosslinking Efficiency>90% at 5 min UV~70% at 15 min UVNot photoactive
    Labeled Receptor DomainsECL2 & TM-IIITM-VI & TM-VIIN/A (fluorophore)
    Binding Affinity (AT1)KD = 0.9 nMKD = 1.2 nMKD = 3.4 nM [10]
    Agonist Efficacy85% of AngII45% of AngIIPartial agonist (62%)

The evolution of AngII analogues culminates in [Sar1,Bpa3]AngII as a precision tool for dissecting AT1 receptor activation. Its design leverages decades of peptide engineering, positioning it as an indispensable probe for contemporary GPCR structural biology.

Properties

Product Name

[Sar1,Bpa3]AngII

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-(4-benzoylphenyl)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C60H75N13O11

Molecular Weight

1154.3 g/mol

InChI

InChI=1S/C60H75N13O11/c1-4-36(2)51(57(81)70-47(32-42-33-64-35-66-42)58(82)73-28-12-18-49(73)56(80)71-48(59(83)84)31-37-13-7-5-8-14-37)72-55(79)46(30-39-21-25-43(74)26-22-39)69-54(78)45(29-38-19-23-41(24-20-38)52(76)40-15-9-6-10-16-40)68-53(77)44(67-50(75)34-63-3)17-11-27-65-60(61)62/h5-10,13-16,19-26,33,35-36,44-49,51,63,74H,4,11-12,17-18,27-32,34H2,1-3H3,(H,64,66)(H,67,75)(H,68,77)(H,69,78)(H,70,81)(H,71,80)(H,72,79)(H,83,84)(H4,61,62,65)/t36-,44-,45-,46-,47-,48-,49-,51-/m0/s1

InChI Key

PXNIGPMZOUUXMA-FSKISDTGSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.